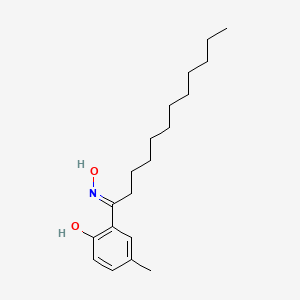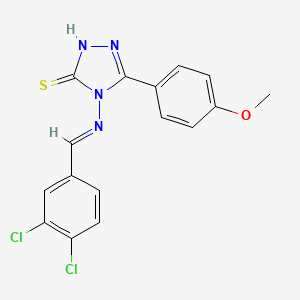
1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime is a chemical compound known for its unique properties and applications. It is characterized by the presence of a hydroxy group, a methyl group, and an oxime functional group attached to a dodecanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime typically involves the reaction of 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting oxime is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like peracids or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime in copper extraction involves its interfacial activity. The compound forms a stable 2:1 complex with copper ions at the interface between aqueous and organic phases. The hydroxyoxime molecule present in the aqueous layer near the interface is the slowest step in the extraction process, leading to the formation of a stable complex .
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxy-5-methylphenyl)-1-octanone oxime
- 2-Hydroxy-5-alkylbenzophenone oximes
Comparison: 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime is unique due to its longer alkyl chain, which enhances its hydrophobicity and interfacial activity compared to shorter-chain analogs like 1-(2-Hydroxy-5-methylphenyl)-1-octanone oxime. This increased hydrophobicity makes it more effective in applications such as metal extraction .
Propriétés
Numéro CAS |
103582-41-8 |
|---|---|
Formule moléculaire |
C19H31NO2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+ |
Clé InChI |
OOXQDZTUGOJLHK-CZIZESTLSA-N |
SMILES isomérique |
CCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O |
SMILES canonique |
CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)



![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)
![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)


![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)
